H-D-Orn(z)-ome hcl
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Overview
Description
H-D-Orn(z)-ome hydrochloride is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity. The “z” in its name refers to the benzyloxycarbonyl (carbobenzyloxy) protecting group, which is commonly used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Orn(z)-ome hydrochloride typically involves the protection of the amino group of ornithine with a benzyloxycarbonyl group. This is followed by the esterification of the carboxyl group to form the methyl ester. The general steps are as follows:
Protection of the Amino Group: Ornithine is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonyl-ornithine.
Esterification: The protected ornithine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of H-D-Orn(z)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection and Esterification: Using industrial reactors, the protection and esterification steps are carried out with optimized reaction conditions to maximize yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
H-D-Orn(z)-ome hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield free ornithine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Deprotection: Hydrogenolysis using palladium on carbon or acidic conditions with trifluoroacetic acid.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Produces ornithine and methanol.
Deprotection: Yields free ornithine.
Substitution: Forms substituted ornithine derivatives.
Scientific Research Applications
H-D-Orn(z)-ome hydrochloride has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Serves as a substrate or inhibitor in enzymatic studies.
Medicinal Chemistry: Utilized in the development of pharmaceuticals and therapeutic agents.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Orn(z)-ome hydrochloride involves its interaction with enzymes and other biomolecules. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-ornithine: Similar in structure but differs in the configuration of the amino acid.
N-Benzyloxycarbonyl-D-lysine: Another amino acid derivative with a similar protecting group.
N-Benzyloxycarbonyl-L-arginine: Contains a similar protecting group but has a different side chain.
Uniqueness
H-D-Orn(z)-ome hydrochloride is unique due to its specific configuration and the presence of both the benzyloxycarbonyl protecting group and the methyl ester. This combination allows for selective reactions and applications in peptide synthesis and biochemical research.
Properties
IUPAC Name |
methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJTVSXZUTHRA-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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